molecular formula C8H12ClN5O B183358 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine CAS No. 21868-41-7

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B183358
CAS No.: 21868-41-7
M. Wt: 229.67 g/mol
InChI Key: MFAGDEITRDZSFJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and a morpholine ring attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides or reduced to secondary amines.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other degradation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or secondary amines in polar solvents under mild heating conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: N-oxides of the morpholine ring.

    Reduction Products: Secondary amines derived from the morpholine ring.

    Hydrolysis Products: Amines and other degradation products from the triazine ring.

Scientific Research Applications

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of drugs targeting various diseases, including cancer and infectious diseases.

    Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical formulations.

    Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazine: Lacks the amine group, making it less reactive in certain substitution reactions.

    6-Morpholin-4-yl-1,3,5-triazin-2-amine:

    4-(Chloromethyl)-1,3,5-triazin-2-amine: Lacks the morpholine ring, altering its chemical properties and biological activity.

Uniqueness

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. The presence of both the chloromethyl group and the morpholine ring allows for diverse modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAGDEITRDZSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176266
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-41-7
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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